molecular formula C15H18N4O2 B2484737 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2189498-68-6

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2484737
CAS RN: 2189498-68-6
M. Wt: 286.335
InChI Key: LPVQJYFCNXXCPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" involves several key steps, including propargylation followed by a click reaction. This methodology is utilized in synthesizing novel compounds with antimicrobial activity, showcasing the potential of triazol-azetidine derivatives in the development of new therapeutic agents (Nagamani et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as 1H and 13C NMR, and Mass spectra, providing insights into the complex nature of these molecules. The structural analysis plays a crucial role in understanding the chemical behavior and potential applications of these compounds (Nagamani et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving triazol-azetidine derivatives can lead to various transformations, offering insights into their reactivity and mechanisms. For instance, the base-catalyzed ring transformation of azetidin-2-one derivatives has been studied, demonstrating the structural prerequisites for specific ring transformations (Sápi et al., 1997).

Physical Properties Analysis

The physical properties of compounds containing the triazol-azetidine moiety can be influenced by their molecular structure and synthesis pathways. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the development of new compounds with desired functionalities. The antimicrobial activity of triazol-azetidine derivatives, for instance, highlights the importance of chemical properties in designing compounds with potential therapeutic applications (Nagamani et al., 2018).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The antimicrobial activities of novel compounds synthesized from related chemical structures have been evaluated. For instance, the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones demonstrated antimicrobial properties upon evaluation (M. Nagamani et al., 2018). This suggests a potential for discovering new antimicrobial agents based on similar chemical structures.

Antioxidant and Anticancer Activities

  • Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing moieties such as semicarbazide, thiosemicarbazide, and triazolone, have shown significant antioxidant activity. Some of these derivatives exhibited antioxidant activity higher than ascorbic acid and also demonstrated anticancer activity against human glioblastoma and breast cancer cell lines (I. Tumosienė et al., 2020).

Antifungal and Antitubercular Properties

  • Research into 1,2,4-Triazole derivatives revealed their antimicrobial and antifungal properties. The synthesis of new 1,2,4-Triazole derivatives showcased some compounds with good or moderate activities against various microorganisms, indicating their potential as antifungal or antitubercular agents (H. Bektaş et al., 2007).

Synthesis and Biological Evaluation

  • The synthesis of novel 1,4-disubstituted 1,2,3-Triazoles and Bis 1,2,3-Triazoles as antibacterial agents was explored. Preliminary results showed high inhibitory effects against a wide range of both gram-positive and gram-negative bacterial strains, highlighting the potential for antibacterial drug development (Mumtaz Hussain et al., 2019).

Catalyst Development

  • A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared and found to form a stable complex with CuCl, which efficiently catalyzes Huisgen 1,3-dipolar cycloadditions. This highlights its utility as a highly active catalyst for facilitating these reactions under various conditions (Salih Ozcubukcu et al., 2009).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16-8-9-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQJYFCNXXCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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